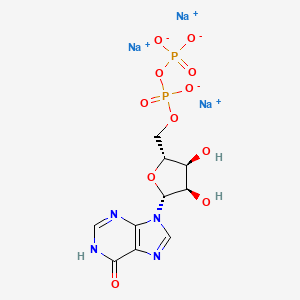

Inosine-5'-diphosphate trisodium salt

Description

BenchChem offers high-quality Inosine-5'-diphosphate trisodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Inosine-5'-diphosphate trisodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O11P2.3Na/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIQGMJSIPVOOS-MSQVLRTGSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N4Na3O11P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301035930 | |

| Record name | Inosine 5'-diphosphate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301035930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71672-86-1, 81012-88-6 | |

| Record name | Inosine 5'-(trihydrogen diphosphate), trisodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071672861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inosine 5'-diphosphate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301035930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inosine 5'-(trihydrogen diphosphate), trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Master File: Inosine-5'-diphosphate Trisodium Salt (IDP-Na3)

[5]

Executive Summary

Inosine-5'-diphosphate trisodium salt (IDP-Na3) is a specialized purine nucleotide derivative critical to the study of non-canonical nucleotide metabolism and cancer metastasis signaling.[5] Unlike the canonical nucleotides (ADP, GDP) which drive primary cellular energetics, IDP functions primarily within "housekeeping" salvage pathways and as a structural decoy in specific signaling events.[5]

For the drug development professional, IDP-Na3 is not merely a metabolic intermediate; it is a high-affinity ligand used to probe the NM23-H2 metastasis suppressor pathway and a substrate for validating ITPase (Inosine Triphosphatase) activity—a critical enzyme for maintaining genomic integrity.[5] This guide synthesizes the physicochemical properties of CAS 81012-88-6 with advanced experimental protocols for its detection and utilization in bioassays.[5]

Chemical & Physical Characterization

The trisodium salt form is selected for research applications due to its superior solubility and stability in aqueous buffers compared to the free acid, which is prone to rapid hydrolysis at acidic pH.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | Inosine-5'-diphosphate trisodium salt |

| CAS Number | 81012-88-6 |

| Molecular Formula | C₁₀H₁₁N₄Na₃O₁₁P₂ (Anhydrous basis) |

| Molecular Weight | ~494.1 g/mol |

| Solubility | Water: ≥ 50 mg/mL (Clear, colorless solution) |

| pH (5% Solution) | 7.0 – 8.5 (Optimized for physiological buffering) |

| UV Absorption | |

| Storage | -20°C, desiccated. Stable for >2 years if protected from moisture. |

| Key Impurities | IMP (Hydrolysis product), ITP (Disproportionation product) |

Biochemical Mechanism & Signaling

The "Sanitization" Pathway (ITPase Activity)

In biological systems, IDP exists primarily as a transient intermediate.[5] The cellular machinery actively suppresses inosine nucleotide pools to prevent the accidental incorporation of Inosine into RNA/DNA, which would lead to mutagenesis.

-

Mechanism: Promiscuous kinases may phosphorylate IMP to IDP and subsequently ITP.[5]

-

Correction: The enzyme ITPA (Inosine Triphosphatase) hydrolyzes ITP back to IDP and pyrophosphate.[5] IDP is then rapidly dephosphorylated to IMP.[5]

-

Research Relevance: IDP-Na3 is used as a reference standard to quantify the efficiency of this "sanitization" cycle in ITPA-deficient cell lines, which are relevant in pharmacogenomic studies of thiopurine drugs.

The NM23-H2 Decoy Hypothesis

IDP acts as a structural mimic of GDP.[5] Research indicates that IDP binds to the GDP-binding pocket of NM23-H2 (a nucleoside diphosphate kinase and metastasis suppressor).[5][8]

-

Action: By occupying this pocket, IDP can modulate the enzyme's interaction with the c-MYC promoter G-quadruplex, potentially inhibiting metastasis-related transcription.

Diagram 1: The Inosine Nucleotide Salvage & Sanitization Loop

This diagram illustrates the transient nature of IDP and its regulation by ITPA to prevent genomic instability.

Figure 1: The "Futile Cycle" of Inosine Nucleotides. IDP is central to the ITPA-mediated sanitization pathway, preventing ITP accumulation.

Analytical Methodologies

Accurate quantification of IDP is challenging due to its structural similarity to IMP and ADP.[5] Standard C18 HPLC often fails to retain these polar analytes.[5] The following protocol utilizes Ion-Pairing HPLC , the gold standard for nucleotide separation.

Protocol 1: Ion-Pairing HPLC Quantification

Objective: Separate IDP from IMP, ITP, and ADP impurities.[5]

Reagents:

-

Buffer A: 10 mM Tetrabutylammonium bisulfate (TBAS) + 100 mM

, pH 6.0.[5] -

Buffer B: Acetonitrile (ACN).[5]

-

Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm), end-capped.

Workflow:

-

Equilibration: Flush column with 95% Buffer A / 5% Buffer B for 30 mins.

-

Sample Prep: Dissolve IDP-Na3 to 1 mM in Buffer A. Filter through 0.22 µm PVDF membrane. Do not use nylon filters as they may bind nucleotides.[5]

-

Gradient Profile:

-

0–5 min: Isocratic 5% B.[5]

-

5–20 min: Linear gradient to 30% B.

-

20–25 min: Hold 30% B.

-

-

Detection: UV at 248 nm (Max absorption for Hypoxanthine base).[5][9]

Data Interpretation:

-

Elution Order: IMP (

~8 min) -

Note: The TBAS acts as a bridge, allowing the negatively charged phosphates to interact with the hydrophobic C18 stationary phase.

Experimental Protocols: Enzyme Kinetics

Protocol 2: NM23-H2 Binding/Inhibition Assay

This assay measures the ability of IDP to compete with GDP for the NM23-H2 active site.[5]

Rationale: NM23-H2 transfers a phosphate from ATP to a Nucleoside Diphosphate (NDP).[5] By using IDP as a "decoy" or slow substrate, you can measure competitive inhibition against the canonical substrate (TDP or GDP).[5]

Step-by-Step Methodology:

-

Reaction Mix: Prepare 50 mM Tris-HCl (pH 7.4), 5 mM

, 1 mM DTT. -

Substrate Setup:

-

Control: 100 µM ATP + 100 µM TDP (Thymidine Diphosphate).[5]

-

Experimental: Add IDP-Na3 at varying concentrations (0.5 – 50 µM).

-

-

Initiation: Add 10 nM recombinant NM23-H2 enzyme.

-

Incubation: 25°C for 5 minutes.

-

Termination: Add equal volume of Kinase-Glo® reagent (or quench with EDTA for HPLC analysis).

-

Readout: Measure ATP depletion (Luminescence) or TTP formation (HPLC).

-

Insight: IDP binds the catalytic pocket (

~5 µM) but is a poor phosphate acceptor compared to TDP.[5] A decrease in TTP formation indicates successful competition.

-

Diagram 2: Experimental Workflow for Binding Assay

Visualizing the logical flow of the competitive binding experiment.

Figure 2: Step-by-step workflow for validating IDP-Na3 as a competitive inhibitor in NM23-H2 kinase assays.

Stability & Handling (Field-Proven Insights)

As a Senior Application Scientist, I strongly advise adhering to the following handling rules to maintain the integrity of IDP-Na3. The phosphoanhydride bond in IDP is susceptible to hydrolysis, reverting the molecule to IMP.

-

The "Thaw Rule": Never re-freeze an aliquot more than once. Upon receipt, dissolve the powder to a high concentration stock (e.g., 50 mM), aliquot into single-use volumes (e.g., 50 µL), and freeze at -80°C.

-

Buffer Choice: Avoid phosphate buffers for long-term storage of the solution, as they can mask inorganic phosphate contamination during degradation analysis.[5] Use HEPES or Tris (pH 7.5) for stock solutions.[5]

-

Magnesium Exclusion: Do not add

to the stock solution.[5] Magnesium catalyzes spontaneous hydrolysis of the diphosphate group over time. Add

References

-

Sigma-Aldrich. Inosine 5′-diphosphate sodium salt Product Specification.[5]Link[5]

-

BenchChem. The Biochemical Role of Disodium Inosinate in Purine Metabolism.Link[5]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135398651: Inosine Diphosphate.Link[5]

-

Srinivasan, S., et al. (2021).[7][9][10] "Inosine in Biology and Disease." Genes, 12(4), 600.[9][10] Link

-

Kaetzel, D. M., et al. (2006). "The nm23-H2/NDP kinase B gene encodes a second component of the c-myc transcription factor."[5] Journal of the National Cancer Institute. (Contextual citation for NM23-H2 mechanism).

Sources

- 1. 35908-31-7|Inosine-5'-triphosphate trisodium salt|BLD Pharm [bldpharm.com]

- 2. a2bchem.com [a2bchem.com]

- 3. 81012-88-6 CAS MSDS (IDP) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Inosine 5′-diphosphate =96 81012-88-6 [sigmaaldrich.com]

- 6. Inosine-5'-triphosphate trisodium salt | 35908-31-7 [sigmaaldrich.com]

- 7. is.muni.cz [is.muni.cz]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Inosine in Biology and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nucleotide Decoy: A Technical Analysis of Inosine-5'-Diphosphate (IDP) vs. Inosine-5'-Triphosphate (ITP)

Executive Summary: The Rogue and the Intermediate

In the landscape of purine nucleotide metabolism, Inosine-5'-diphosphate (IDP) and Inosine-5'-triphosphate (ITP) occupy distinct biological niches. While structurally similar—differing only by a single phosphoanhydride bond—their functional fates are diametrically opposed.

IDP functions primarily as a transient metabolic intermediate in the salvage pathways, recently identified as a potential "molecular decoy" that modulates specific kinase activities (e.g., NM23-H2).

ITP , conversely, is viewed by the cell as a "rogue" non-canonical nucleotide. It mimics Guanosine-5'-triphosphate (GTP) and Adenosine-5'-triphosphate (ATP) with sufficient fidelity to enter enzymatic pockets but lacks the specific chemical moieties (specifically the N-2 amino group of guanine or the N-6 amino group of adenine) required for correct catalytic turnover or fidelity. Consequently, eukaryotic cells have evolved a dedicated "sanitization" enzyme, Inosine Triphosphate Pyrophosphatase (ITPA) , to rapidly hydrolyze ITP back to IMP, preventing its accumulation and incorporation into RNA/DNA.

This guide dissects the physicochemical, enzymatic, and clinical divergences between these two nucleotides.

Molecular Architecture & Physicochemical Properties[1][2]

The fundamental difference lies in the phosphate tail and the resulting charge density/metal coordination chemistry.

Table 1: Comparative Physicochemical Profile

| Feature | Inosine-5'-Diphosphate (IDP) | Inosine-5'-Triphosphate (ITP) |

| Formula | C₁₀H₁₄N₄O₁₁P₂ | C₁₀H₁₅N₄O₁₄P₃ |

| MW (Free Acid) | ~428.18 Da | ~508.16 Da |

| Phosphate Tail | ||

| High-Energy Bonds | 1 Phosphoanhydride | 2 Phosphoanhydride |

| pKa (Terminal P) | ~6.7 (Secondary ionization) | ~7.1 (Secondary ionization of |

| Mg²⁺ Affinity | Moderate ( | High ( |

| Base Moiety | Hypoxanthine (6-oxo purine) | Hypoxanthine (6-oxo purine) |

| H-Bond Donors | N1-H | N1-H |

| H-Bond Acceptors | O6, N7 | O6, N7 |

| Key Enzyme Interaction | Substrate for NDP Kinase; Inhibitor of NM23-H2 | Substrate for ITPA; Substrate for RNA Polymerase (erroneous) |

Biosynthesis & Metabolic Flux: The "Sanitization" Cycle

The cellular levels of ITP are kept artificially low compared to IDP. This is not due to a lack of synthesis, but rather active degradation.

The Origins

-

Deamination: Oxidative deamination of ATP or GTP (via reactive nitrogen species) yields ITP directly.

-

Phosphorylation: IDP is phosphorylated to ITP by nucleoside diphosphate kinases (NDPKs), which are notoriously promiscuous.

The ITPA "Housekeeper" Mechanism

The enzyme ITPA (Inosine Triphosphate Pyrophosphatase) is the gatekeeper.[1][2] It exhibits high specificity for ITP and dITP, hydrolyzing them to IMP and Pyrophosphate (PPi). Crucially, ITPA does not hydrolyze IDP . This selectivity ensures that the metabolic precursor (IDP) is preserved for salvage pathways, while the potentially mutagenic triphosphate (ITP) is destroyed.

Diagram 1: The ITPA Sanitization Cycle

Figure 1: The Metabolic Sanitization Cycle.[3] ITPA acts as a futile cycle enforcer, converting ITP back to IMP to prevent its misincorporation into nucleic acids, while IDP remains available for metabolic salvage.

Functional Divergence: Imposter vs. Modulator

ITP: The "Imposter" Substrate

ITP acts as a structural mimic of GTP.

-

Enzymatic Promiscuity: Many GTPases (e.g., Rho, Ras) and ATPases (e.g., F1-ATPase) can bind ITP. However, the hydrolysis rate (

) is often significantly lower or uncoupled from the mechanical work of the protein. -

Consequence: Accumulation of ITP leads to "jamming" of these molecular switches.

-

Genotoxicity: If incorporated into mRNA, Inosine pairs with Cytosine (mimicking Guanosine). This leads to translational errors (decoding I as G).

IDP: The "Modulator" (The NM23-H2 Rescue)

Recent biophysical studies have elucidated a specific non-canonical role for IDP.

-

Mechanism: IDP binds to the Nucleoside Diphosphate Kinase (NM23-H2/NME2).

-

Effect: Unlike GDP, which promotes the kinase's function, IDP binding induces a conformational shift that prevents NM23-H2 from unfolding the c-MYC G-quadruplex .

-

Outcome: This stabilizes the G-quadruplex structure, effectively silencing c-MYC transcription.[4] This suggests IDP has potential as an endogenous tumor suppressor metabolite.

Therapeutic & Clinical Implications

ITPA Pharmacogenomics (Thiopurine Toxicity)

The clinical relevance of ITP/IDP balance is most acute in patients treated with thiopurines (Azathioprine, 6-Mercaptopurine) for leukemia or autoimmune diseases.

-

Metabolism: These drugs are metabolized to 6-Thio-ITP (6-TITP).

-

The ITPA Role: Functional ITPA hydrolyzes toxic 6-TITP to 6-Thio-IMP.[5]

-

Deficiency: Patients with ITPA polymorphisms (e.g., 94C>A, resulting in <5% activity) accumulate 6-TITP.

-

Toxicity: Accumulated 6-TITP is incorporated into DNA/RNA, causing strand breaks, apoptosis, and severe myelosuppression.

Drug Development Opportunity

Targeting the IDP-NM23-H2 axis offers a novel therapeutic strategy. Small molecules that mimic the IDP pharmacophore could stabilize c-MYC G-quadruplexes, downregulating the oncogene in cancers driven by c-MYC overexpression.

Analytical Protocol: Separation of IDP and ITP

Separating IDP from ITP requires resolving the charge difference of a single phosphate group. Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) is the gold standard for this, offering superior resolution over anion exchange.

Diagram 2: Analytical Workflow

Figure 2: Workflow for the extraction and separation of inosine nucleotides.

Detailed Protocol: IP-RP-HPLC

Objective: Quantify IDP and ITP ratios in biological extracts.

-

Mobile Phase Preparation:

-

Buffer A: 10 mM Tetrabutylammonium bisulfate (TBAS) + 100 mM

in HPLC-grade water, pH adjusted to 6.0. -

Buffer B: Acetonitrile (ACN) containing 10 mM TBAS.

-

Note: The ion-pairing agent (TBAS) increases the retention of anionic nucleotides on the hydrophobic C18 column.

-

-

Column Selection:

-

C18 Analytical Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Temperature: 25°C.

-

-

Gradient Profile:

-

0 min: 0% B (Equilibration)

-

15 min: 0% → 30% B (Linear Gradient)

-

20 min: 30% → 50% B (Wash)

-

Flow rate: 1.0 mL/min.

-

-

Detection:

-

UV Absorbance at 249-254 nm (Hypoxanthine max).

-

-

Expected Retention:

-

Elution order follows increasing negative charge: IMP (

min) → IDP (

-

References

-

Galperin, M. Y., et al. (2006).[6] "House cleaning, a part of good housekeeping: the role of pyrophosphatases in cellular metabolism." Journal of Bacteriology.

-

Chakraborty, S., et al. (2020). "Inosine 5'-diphosphate, a Molecular Decoy Rescues Nucleoside Diphosphate Kinase From c-MYC G-Quadruplex Unfolding."[4] Biochimica et Biophysica Acta (BBA) - General Subjects.[4]

-

Simone, M. D., et al. (2013). "ITPA deficiency in human disease and drug metabolism."[7] Enzyme Research.

-

Stocco, G., et al. (2009).[8] "Genetic polymorphism of inosine triphosphate pyrophosphatase (ITPA) and adverse reactions to azathioprine." Pharmacogenomics.

-

Burgis, N. E. (2016).[6] "Intracellular nucleotide pool sanitation by the ITPase protein." DNA Repair.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Inosine Triphosphate Pyrophosphatase (ITPase): Functions, Mutations, Polymorphisms and Its Impact on Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inosine 5'-diphosphate, a molecular decoy rescues Nucleoside diphosphate kinase from c-MYC G-Quadruplex unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gbcbiotech.com [gbcbiotech.com]

- 6. researchgate.net [researchgate.net]

- 7. ITPA (inosine triphosphate pyrophosphatase): from surveillance of nucleotide pools to human disease and pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | ITPA, TPMT, and NUDT15 Genetic Polymorphisms Predict 6-Mercaptopurine Toxicity in Middle Eastern Children With Acute Lymphoblastic Leukemia [frontiersin.org]

Technical Deep Dive: Inosine-5'-diphosphate (IDP) as a Substrate for Nucleoside Diphosphate Kinase (NDPK)

Topic: Inosine-5'-diphosphate as a substrate for nucleoside diphosphate kinase Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Nucleoside Diphosphate Kinase (NDPK, EC 2.7.4.[1]6) is a ubiquitous housekeeping enzyme traditionally characterized by its broad specificity for purine and pyrimidine nucleotides. While adenosine and guanosine nucleotides are its canonical substrates, Inosine-5'-diphosphate (IDP) represents a critical, non-canonical substrate with significant implications in purine salvage pathways, "rogue" nucleotide metabolism, and emerging therapeutic strategies.

This guide provides a rigorous analysis of IDP’s interaction with the NDPK active site, defining the structural determinants of its high-affinity binding (

Mechanistic Foundations: The IDP-NDPK Interaction

The Ping-Pong Bi-Bi Mechanism

NDPK operates via a classical Ping-Pong Bi-Bi mechanism involving a high-energy phosphohistidine intermediate. The reaction proceeds in two half-reactions:

-

Autophosphorylation:

-

Phosphotransfer:

When IDP is the substrate (

Structural Basis of IDP Recognition

The capacity of NDPK to process IDP stems from the enzyme's active site architecture, which discriminates poorly between the purine bases guanine and hypoxanthine.

-

Base Stacking (Phe60): The hypoxanthine ring of IDP engages in

- -

Trans-Conformation: IDP binds in a trans conformation, facilitated by the stacking interaction, which positions the

-phosphate for nucleophilic attack on the phosphohistidine (His118). -

Phosphate Stabilization (Arg88): The terminal phosphates are stabilized by hydrogen bonding with Arginine 88 , increasing the

of the phosphate and facilitating the transition state.

Key Insight: Unlike Adenine (6-amino) or Guanine (2-amino, 6-oxo), Hypoxanthine (6-oxo) lacks the exocyclic 2-amino group. NDPK's active site does not rely on this 2-amino group for critical positioning, allowing IDP to bind with high affinity.

Kinetic Profiling and Thermodynamics

Quantitative analysis reveals that IDP is not merely a "tolerated" substrate but a highly competent one.

Binding Affinity ( )

Recent biophysical studies utilizing NMR and fluorescence quenching have established the dissociation constants for IDP relative to canonical nucleotides.

| Nucleotide Substrate | Relative Affinity | |

| GDP (Canonical) | High | |

| IDP (Target) | Moderate-High | |

| ADP (Canonical) | Moderate | |

| CDP (Pyrimidine) | Low |

Data synthesized from [1], [3].

Interpretation: IDP binds roughly 3-fold tighter than ADP, suggesting that in cellular conditions where IDP accumulates (e.g., ITPA deficiency or ischemia), NDPK will efficiently sequester IDP, converting it to ITP.

Catalytic Efficiency

While specific

Experimental Protocol: Coupled Spectrophotometric Assay for IDP

Objective: To quantify the specific activity of NDPK towards IDP using a pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled system. Principle:

Metric: Oxidation of NADH is monitored at 340 nm (

Reagents & Preparation

-

Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM

, 100 mM KCl. -

Substrates:

-

ATP (Donor): 2 mM (Saturating).

-

IDP (Acceptor): 0.2 – 1.0 mM (Variable). Note: Ensure IDP is free of contaminating ADP/GDP.

-

PEP (Phosphoenolpyruvate): 1 mM.

-

NADH: 0.2 mM (Freshly prepared, protect from light).

-

-

Coupling Enzymes: Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) mixture (approx. 5-10 Units each).

-

Enzyme: Purified recombinant NDPK (diluted to ~0.1

).

Step-by-Step Methodology

-

Blanking: In a quartz cuvette or UV-transparent microplate, add Buffer, NADH, PEP, and PK/LDH.

-

Background Check: Add ATP and IDP. Monitor

for 2 minutes.-

Self-Validation: The slope should be near zero. A steep slope indicates ADP contamination in the ATP or IDP stocks.

-

-

Initiation: Add NDPK enzyme to initiate the reaction. Mix rapidly (pipette up/down).

-

Measurement: Record

every 10 seconds for 3-5 minutes at 25°C. -

Calculation:

-

Where

= pathlength (cm).

-

Critical Controls

-

ATPase Contamination: If the NDPK prep contains ATPase activity, ATP will hydrolyze to ADP independently of IDP, causing a false positive. Run a control with ATP + Enzyme (no IDP) .

-

Magnesium Dependence: NDPK is strictly

-dependent. EDTA (10 mM) should completely abolish activity, serving as a negative control.

Pathway Visualization: The "Futile Cycle" of Inosine Nucleotides

Inosine nucleotides are often metabolic byproducts.[2] The interplay between NDPK (anabolic) and ITPA (catabolic) creates a futile cycle that prevents the accumulation of mutagenic ITP.

Figure 1: The Inosine Nucleotide Cycle.[1][2] NDPK drives the phosphorylation of IDP to ITP. To prevent the incorporation of ITP into RNA (where Inosine pairs with Cytosine, causing A-to-G transition errors), the enzyme ITPase (ITPA) rapidly hydrolyzes ITP back to IMP, creating a protective "futile cycle."

Physiological & Pharmacological Implications

The "Molecular Decoy" Effect

Recent research suggests that IDP can act as a molecular decoy for NM23-H2 (NDPK-B). IDP binds the active site with high affinity (

ITPase Deficiency

In patients with ITPA deficiency, ITP accumulates. NDPK is the primary engine driving this accumulation by efficiently converting cellular IDP (derived from deamination of ADP/AMP) into ITP. Understanding the

Nucleoside Analog Drugs

Many antiviral and anticancer nucleoside analogs (e.g., Ribavirin, Tiazofurin) mimic the inosine structure. These prodrugs must be phosphorylated to their triphosphate forms to be active. NDPK is frequently the final rate-limiting enzyme in this activation pathway. The high affinity of NDPK for the hypoxanthine base suggests that inosine-based analogs are likely excellent substrates, ensuring rapid conversion to the active triphosphate form once the diphosphate is generated.

References

-

Inosine 5'-diphosphate, a Molecular Decoy Rescues Nucleoside Diphosphate Kinase From c-MYC G-Quadruplex Unfolding. Source: Biochimica et Biophysica Acta (BBA) - General Subjects (2020)

-

Substrate specificity of human nucleoside-diphosphate kinase revealed by transient kinetic analysis. Source: Journal of Biological Chemistry (1998)

-

Nucleoside-diphosphate kinase (Wikipedia Overview & Enzyme Commission Data). Source: Wikipedia / EC 2.7.4.6 Data [1][3]

-

Pharmacogenetic significance of inosine triphosphatase. Source: Pharmacogenomics (2007)

Sources

The Dynamic Architecture of Purine Salvage: From Disordered Loops to Metabolic Condensates

Executive Summary

This technical guide addresses a paradigm shift in metabolic biochemistry: the transition from viewing the Purine Salvage Pathway as a series of static, soluble enzymes to understanding it as a spatially dynamic system governed by Intrinsically Disordered Proteins (IDPs) and Liquid-Liquid Phase Separation (LLPS) .[1][2]

For drug development professionals, this shift is critical. Traditional crystallography often misses the transient disordered states—such as the flexible Loop II of HPRT1 or the ephemeral assembly of the Purinosome—that are now recognized as high-value therapeutic targets for gout, Lesch-Nyhan disease, and neoplastic proliferation.

Part 1: The Structural Paradox in Purine Metabolism

The Purine Salvage Pathway recycles bases (hypoxanthine, guanine, adenine) into nucleotides (IMP, GMP, AMP), bypassing the energy-intensive de novo synthesis. While the enzymes involved—specifically Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT1) —are globular, their function relies heavily on intrinsic disorder.

Micro-Disorder: The HPRT1 Catalytic Loop

HPRT1 is not a static scaffold. Its catalytic efficiency (

-

The Mechanism: In the apo state, this loop is disordered and solvent-exposed. Upon binding PRPP (5-phosphoribosyl-1-pyrophosphate) and the purine base, the loop undergoes a disorder-to-order transition, "closing" the active site to protect the transition state from bulk solvent hydrolysis.

-

Therapeutic Relevance: Mutations preventing this closure (e.g., in Lesch-Nyhan variants) abolish activity, while drugs that lock the loop in a closed, non-catalytic conformation act as potent inhibitors.

Macro-Disorder: The Purinosome Metabolon

At the cellular level, salvage and de novo enzymes spatially organize into membraneless organelles called Purinosomes .[3]

-

The Controversy: Early models suggested Purinosomes were driven solely by IDRs acting as "molecular velcro." However, recent authoritative studies (e.g., by the Benkovic lab) suggest a hybrid model: while IDRs facilitate initial recruitment, the stability of these liquid droplets relies on HSP90 chaperones and specific oligomeric stacking.

-

Implication: You cannot drug the Purinosome by simply targeting "disorder"; you must target the specific protein-protein interfaces (PPIs) or the chaperone activity that maintains the liquid state.

Part 2: Mechanisms of Assembly & Action

The HPRT1 "Loop Closure" Mechanism

The following Graphviz diagram illustrates the kinetic necessity of the disordered loop.

Figure 1: The Disorder-to-Order Transition of HPRT1 Loop II is the rate-limiting structural gate.[2][3][4][5][6][7][8][9][10][11]

Purinosome Assembly via LLPS

The assembly of the metabolon increases metabolic flux by channeling substrates between enzymes. This process is reversible and responsive to purine depletion.

Figure 2: Purinosome formation is a reversible Liquid-Liquid Phase Separation (LLPS) event.[1][3][4][5][6][8][10][12][13][14][15][16]

Part 3: Experimental Protocols

Protocol A: Validating "Liquidity" via FRAP

To confirm that a purine salvage cluster is a functional Purinosome (liquid) and not a protein aggregate (solid), Fluorescence Recovery After Photobleaching (FRAP) is the required validation step.

Objective: Measure the diffusion coefficient (

| Step | Action | Technical Causality |

| 1 | Transfection | Transfect HeLa cells (purine-depleted media) with HPRT1-GFP and FGAMS-mCherry (marker). |

| 2 | Purine Starvation | Incubate for 24h in dialyzed serum media. Why: Induces metabolic stress required to trigger assembly. |

| 3 | Bleach ROI | Select a 1-2 µm region of interest (ROI) on a granule. Pulse 488nm laser at 100% power for <200ms. |

| 4 | Acquisition | Image at low intensity (0.5% laser) every 100ms for 30 seconds. |

| 5 | Analysis | Normalize fluorescence |

Protocol B: Mapping Loop Dynamics via HDX-MS

To target the HPRT1 loop, you must map its solvent accessibility changes during catalysis.

Objective: Identify residues protected from deuteration upon inhibitor binding.

-

Equilibration: Incubate HPRT1 with substrate (PRPP) or Inhibitor (e.g., ImmucillinGP).

-

Deuteration: Dilute 1:10 into

buffer for varying timepoints (10s, 60s, 600s). -

Quench: Rapidly lower pH to 2.5 and temperature to 0°C. Why: "Freezes" the exchange reaction to prevent back-exchange.

-

Digestion & MS: Pepsin digestion followed by LC-MS.

-

Result: Residues 101–111 (Loop II) will show high deuterium uptake in Apo state, but significant protection (low uptake) in the Inhibitor-bound state.

Part 4: Therapeutic Implications[19]

The intersection of IDPs and Purine Salvage opens two distinct drug discovery avenues:

-

Transition State Analogs (TSAs):

-

Strategy: Design rigid small molecules that mimic the transition state, forcing the flexible Loop II to close and "lock" onto the inhibitor.

-

Example: Immucillins (transition state mimics) bind with picomolar affinity by exploiting this loop closure entropy.

-

-

Purinosome Disruptors:

-

Strategy: Rather than inhibiting the active site, inhibit the HSP90 chaperone or the specific multivalent IDR interactions that hold the Purinosome together.

-

Outcome: Dissociating the complex reduces metabolic flux, starving cancer cells that rely on hyper-efficient purine salvage.

-

References

-

Benkovic, S. J., et al. (2014). Purine biosynthetic enzymes assemble into liquid-like condensates dependent on the activity of chaperone protein HSP90.[2] National Institutes of Health.[17] [Link]

-

Schramm, V. L. (2011). Enzymatic transition states, transition-state analogues, structure and function. Annual Review of Biochemistry. [Link]

-

Fawzi, N. L., et al. (2021). Role of the flexible loop of hypoxanthine-guanine phosphoribosyltransferase in enzyme catalysis.[4][5][6] PubMed. [Link]

-

Hyman, A. A., & Brangwynne, C. P. (2011). Beyond stereospecificity: liquids and mesoscale organization of cytoplasm. Developmental Cell. [Link]

-

Pedley, A. M., & Benkovic, S. J. (2017). A new view into the regulation of purine metabolism: The purinosome.[2][17] Trends in Biochemical Sciences. [Link]

Sources

- 1. Liquid–Liquid Phase Separation by Intrinsically Disordered Protein Regions of Viruses: Roles in Viral Life Cycle and Control of Virus–Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purine biosynthetic enzymes assemble into liquid-like condensates dependent on the activity of chaperone protein HSP90 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detecting Purinosome Metabolon Formation with Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of the flexible loop of hypoxanthine-guanine-xanthine phosphoribosyltransferase from Tritrichomonas foetus in enzyme catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]

- 8. atlasofscience.org [atlasofscience.org]

- 9. Fluorescence Recovery After Photobleaching - FluoroFinder [fluorofinder.com]

- 10. Thermodynamic and sequential characteristics of phase separation and droplet formation for an intrinsically disordered region/protein ensemble | PLOS Computational Biology [journals.plos.org]

- 11. m.youtube.com [m.youtube.com]

- 12. biorxiv.org [biorxiv.org]

- 13. teledynevisionsolutions.com [teledynevisionsolutions.com]

- 14. Intrinsically Disordered Proteins as Regulators of Transient Biological Processes and as Untapped Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Intrinsically disordered proteins identified in the aggregate proteome serve as biomarkers of neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Detecting Purinosome Metabolon Formation with Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Inosine Diphosphate vs. Adenosine Diphosphate Signaling Mechanisms

Part 1: Executive Summary & Strategic Distinction

In the landscape of purinergic signaling, Adenosine Diphosphate (ADP) is the canonical master regulator of hemostasis and platelet activation. Its pathways are well-mapped, serving as the primary target for blockbuster antiplatelet therapies (e.g., Clopidogrel, Ticagrelor).

Inosine Diphosphate (IDP) , historically viewed merely as a metabolic intermediate of inosine triphosphate (ITP) dephosphorylation or oxidative deamination of ADP, has emerged as a distinct signaling entity. Unlike ADP, which acts broadly across P2Y1, P2Y12, and P2Y13 receptors, IDP exhibits a high degree of selectivity for the P2Y13 receptor .

This guide dissects the molecular divergence between these two nucleotides, providing actionable protocols to discriminate their signaling events in experimental settings.

Core Mechanistic Divergence

| Feature | Adenosine Diphosphate (ADP) | Inosine Diphosphate (IDP) |

| Primary Physiological Role | Platelet aggregation, thrombosis, vascular tone. | HDL metabolism (liver), neuroinflammation (microglia), hematopoiesis. |

| Receptor Profile | P2Y1 (Agonist), P2Y12 (Agonist), P2Y13 (Agonist).[1][2][3] | P2Y13 (Potent Agonist), P2Y12 (Partial/Weak), P2Y1 (Inactive/Weak). |

| G-Protein Coupling | Gq (P2Y1), Gi (P2Y12/13).[2] | Gi (P2Y13). |

| Metabolic Origin | ATP hydrolysis (CD39), dense granule release. | ITP hydrolysis (ITPA), oxidative deamination of ADP. |

Part 2: Receptor Pharmacology & Signaling Cascades[4]

Comparative Potency (EC50)

The following data aggregates potency values from human recombinant receptor studies. Note the dramatic shift in selectivity for IDP at P2Y13 compared to P2Y1/P2Y12.

Table 1: Agonist Potency Profile (Human Receptors)

| Receptor | G-Protein | ADP Potency ( | IDP Potency ( | Selectivity Ratio (ADP/IDP) |

| P2Y1 | ~1 - 10 nM | > 10,000 nM (Inactive/Weak) | < 0.001 | |

| P2Y12 | ~1 - 10 nM | ~3,000 nM (Partial Agonist) | ~0.003 | |

| P2Y13 | ~1 - 10 nM | ~50 - 500 nM (Potent Agonist) | ~0.2 - 1.0* |

*Note: In murine models, IDP is often equipotent or more potent than ADP at P2Y13 (EC50 ~9 nM).

Signaling Architecture

The diagram below visualizes the divergent pathways. ADP triggers a "dual-lock" mechanism (Calcium + cAMP inhibition) essential for stable platelet aggregation. IDP primarily drives the P2Y13 axis, influencing RhoA/ROCK pathways (cytoskeletal rearrangement) and acting as a negative feedback loop in some contexts.

Caption: Differential signaling of ADP vs. IDP.[1][3][4][5][6][7][8][9][10] ADP activates P2Y1/12/13 driving hemostasis. IDP selectively activates P2Y13, driving chemotaxis and metabolic regulation via RhoA and Gi pathways.

Part 3: Experimental Methodologies

To rigorously study IDP signaling, one must mask the dominant ADP pathways. The following protocols utilize specific antagonists to isolate the P2Y13 signal.

Protocol: Discriminating IDP-P2Y13 Signaling via Calcium Flux

Objective: Measure IDP-induced calcium mobilization in cells expressing multiple P2Y receptors (e.g., microglia or transfected CHO cells).

Rationale: P2Y1 (ADP) induces a massive transient calcium spike. P2Y13 (IDP) induces a smaller, sustained calcium response. To confirm IDP specificity, you must block P2Y1 and P2Y12.

Reagents:

-

Agonists: ADP (10 µM), IDP (10 µM, high purity >99%).

-

Antagonists:

-

MRS2179 (P2Y1 selective antagonist, 10 µM).

-

Cangrelor or AR-C66096 (P2Y12 selective antagonist, 1 µM).

-

MRS2211 (P2Y13 selective antagonist, 10 µM).

-

-

Probe: Fluo-4 AM (Calcium indicator).

Step-by-Step Workflow:

-

Cell Loading: Incubate cells with 2 µM Fluo-4 AM in HBSS (with Ca2+/Mg2+) for 30 minutes at 37°C. Wash 2x with HBSS.

-

Pre-incubation (The "Blockade" Step):

-

Group A (Control): Vehicle only.

-

Group B (P2Y1 Block): Incubate with MRS2179 (10 µM) for 15 min.

-

Group C (P2Y1/12 Block): Incubate with MRS2179 (10 µM) + Cangrelor (1 µM) for 15 min.

-

-

Baseline Measurement: Record fluorescence (Ex 494nm / Em 516nm) for 30 seconds.

-

Agonist Injection: Inject IDP (final conc. 100 nM - 10 µM).

-

Data Acquisition: Record kinetics for 180 seconds.

-

Validation:

-

Result: In Group C, a residual calcium signal indicates P2Y13 activation .

-

Confirmation: Pre-treatment with MRS2211 should abolish this residual signal.

-

Protocol: cAMP Inhibition Assay (Gi Coupling)

Objective: Quantify the potency of IDP at P2Y13 by measuring the inhibition of Forskolin-induced cAMP.

Rationale: Both P2Y12 and P2Y13 are Gi-coupled.[11] To isolate IDP-P2Y13 activity in native tissues (e.g., liver, neurons), P2Y12 must be silenced.

Workflow:

-

Induction: Stimulate Adenylyl Cyclase with Forskolin (10 µM) to raise cAMP baseline.

-

Treatment: Treat cells with increasing concentrations of IDP (1 nM to 10 µM) in the presence of Cangrelor (1 µM) (to block P2Y12 contribution).

-

Detection: Use a TR-FRET cAMP kit (e.g., Lance Ultra) or GloSensor luminescence assay.

-

Analysis: Plot log[IDP] vs. cAMP response.

-

Self-Validating Check: If the curve shifts to the right significantly upon adding MRS2211, the effect is P2Y13-mediated.

-

Part 4: Drug Development & Clinical Implications

The "Inosine Shunt" in ITPA Deficiency

A critical area for research is Inosine Triphosphate Pyrophosphatase (ITPA) deficiency .

-

Mechanism: ITPA hydrolyzes ITP/IDP to IMP. Loss of function (e.g., ITPA polymorphisms) leads to accumulation of ITP and IDP in cells.

-

Consequence: Excess IDP can chronically activate P2Y13.

-

Clinical Relevance: This accumulation is linked to adverse reactions to thiopurine drugs (e.g., Azathioprine) and may offer protection against Ribavirin-induced anemia. Researchers studying these conditions must account for "off-target" P2Y13 activation by accumulated IDP.

Targeting P2Y13

While P2Y12 inhibitors are standard for thrombosis, P2Y13 is a novel target for:

-

HDL Metabolism: P2Y13 activation facilitates reverse cholesterol transport (HDL endocytosis) in the liver. IDP analogues could serve as lipid-modulating therapies.

-

Neuroprotection: P2Y13 regulates microglial migration. Selective modulation could control neuroinflammation without compromising systemic hemostasis (unlike P2Y12 blockade).

Part 5: References

-

International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of P2Y receptors. Source: Pharmacological Reviews, 2011. URL:[Link]

-

P2Y13: a new ATP/ADP receptor receptor highly expressed in spleen and liver. Source: Journal of Biological Chemistry, 2002. URL:[Link]

-

Identification of a high affinity agonist that discriminates among the three ADP-activated P2Y receptors. Source: Molecular Pharmacology, 2004. URL:[Link]

-

Inosine triphosphate pyrophosphatase (ITPA) deficiency: From surveillance of nucleotide pools to human disease. Source: Genes, 2011. URL:[Link]

-

Purinergic signaling in microglia: P2Y13 receptor regulates microglial ramification and migration. Source: Glia, 2014.[12][13] URL:[Link]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. International Union of Pharmacology LVIII: Update on the P2Y G Protein-Coupled Nucleotide Receptors: From Molecular Mechanisms and Pathophysiology to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Important roles of P2Y receptors in the inflammation and cancer of digestive system | Oncotarget [oncotarget.com]

- 4. P2Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Modified diadenosine tetraphosphates with dual specificity for P2Y1 and P2Y12 are potent antagonists of ADP-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. P2Y1 and P2Y12 receptors for ADP desensitize by distinct kinase-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inosine Triphosphate Pyrophosphatase (ITPase): Functions, Mutations, Polymorphisms and Its Impact on Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ITPA (inosine triphosphate pyrophosphatase): from surveillance of nucleotide pools to human disease and pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Biology of Platelet Purinergic Receptors and Implications for Platelet Heterogeneity [frontiersin.org]

- 11. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog [pubmed.ncbi.nlm.nih.gov]

- 12. Antiplatelet Activity, P2Y1 and P2Y12 Inhibition, and Metabolism in Plasma of Stereoisomers of Diadenosine 5′,5′″-P1,P4-dithio-P2,P3-chloromethylenetetraphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiplatelet Activity, P2Y1 and P2Y12 Inhibition, and Metabolism in Plasma of Stereoisomers of Diadenosine 5′,5′″-P1,P4-dithio-P2,P3-chloromethylenetetraphosphate | PLOS One [journals.plos.org]

Methodological & Application

Application Note: Preparation and Validation of 10 mM Inosine-5'-Diphosphate (IDP) Trisodium Salt Stock Solution

Executive Summary

Inosine-5'-diphosphate (IDP) is a critical nucleotide derivative and metabolic intermediate with profound implications in cellular signaling, energy transfer, and oncological research. This application note provides a rigorous, self-validating protocol for formulating a highly stable 10 mM IDP trisodium salt stock solution. Designed for drug development professionals and molecular biologists, this guide details the physicochemical properties of IDP, the mechanistic rationale behind handling procedures, and quality control metrics to ensure absolute experimental reproducibility.

Mechanistic Context: IDP in Cellular Signaling

Understanding the biological behavior of IDP informs how it must be handled in vitro. IDP is not merely a precursor to ATP/ITP; it acts as a highly specific decoy substrate in oncogenic pathways. Specifically, IDP binds to the Guanosine diphosphate (GDP)-binding pocket of the NM23-H2 protein with a dissociation constant (

By occupying this pocket, IDP disrupts the interaction between NM23-H2 and the c-MYC G-Quadruplex (Pu27-GQ). This disruption abrogates c-MYC transcription, subsequently inducing G2/M cell cycle arrest and apoptosis in cancer models, such as Burkitt's lymphoma[1]. Because IDP exerts its effects at precise micromolar concentrations, the accuracy of the 10 mM stock solution is paramount to avoiding dose-response artifacts in downstream assays.

Caption: Mechanistic pathway of IDP disrupting NM23-H2 and c-MYC interactions.

Physicochemical Profiling

Before initiating the protocol, it is critical to verify the chemical specifications of the reagent. The trisodium salt form is preferred for aqueous solubility, easily achieving concentrations well above the 10 mM target (up to 50 mg/mL) ().

Table 1: Quantitative Properties of IDP Trisodium Salt

| Property | Specification |

| Chemical Name | Inosine-5'-diphosphate trisodium salt |

| CAS Number | 81012-88-6[2] |

| Molecular Formula | |

| Molecular Weight | 494.13 g/mol [2] |

| Aqueous Solubility | |

| Powder Storage | |

| Stock Solution Storage | -80°C (1 to 6 months)[1] |

Causality in Experimental Choices

Every step in nucleotide preparation carries a risk of degradation. The following causal principles dictate the protocol:

-

Solvent Selection: Nucleotides are highly susceptible to enzymatic cleavage. Using strictly nuclease-free, sterile double-distilled water (

) prevents spontaneous hydrolysis of the diphosphate bond. -

Thermal Management: The

-phosphate bond is thermodynamically unstable. Dissolution must occur on ice to lower the kinetic energy available for spontaneous hydrolysis. -

Sterilization Method: Autoclaving is strictly prohibited, as high heat will rapidly degrade IDP into Inosine-5'-monophosphate (IMP) and inorganic phosphate. Sterile filtration through a 0.22 μm Polyethersulfone (PES) membrane is mandatory. PES is chosen over nylon because it exhibits near-zero non-specific binding, ensuring the 10 mM concentration remains unaltered.

-

Aliquoting: Repeated freeze-thaw cycles provide the activation energy for hydrolytic degradation (1)[1]. Aliquoting into single-use volumes strictly prevents this.

Protocol: Preparation of 10 mM IDP-Na3 Stock Solution

Caption: Experimental workflow for preparing and validating 10 mM IDP-Na3 stock.

Materials Required

-

Inosine-5'-diphosphate trisodium salt powder (

93% HPLC purity) -

Nuclease-free

-

Analytical balance (0.1 mg precision)

-

0.22 μm PES syringe filters

-

Sterile, nuclease-free 1.5 mL microcentrifuge tubes

Step-by-Step Methodology

-

Equilibration: Remove the IDP-Na3 vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial introduces ambient condensation, which degrades the hygroscopic powder.

-

Calculation & Weighing: To prepare 10 mL of a 10 mM stock solution, calculate the required mass using the molecular weight (494.13 g/mol ) (2)[2]:

Weigh exactly 49.4 mg of IDP-Na3 using an analytical balance. -

Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add 9.5 mL of ice-cold nuclease-free

. Vortex gently until completely dissolved. The solution should be clear and colorless. -

Volume Adjustment: Bring the final volume to exactly 10.0 mL with nuclease-free

. -

Filtration: Draw the solution into a sterile syringe and filter through a 0.22 μm PES membrane into a sterile, pre-chilled tube.

-

Aliquoting: Dispense the filtered solution into 100 μL to 500 μL single-use aliquots in nuclease-free microcentrifuge tubes.

-

Cryopreservation: Immediately flash-freeze the aliquots in liquid nitrogen and transfer to -80°C for long-term storage (stable for up to 6 months)[1].

Quality Control & Self-Validating System

To guarantee trustworthiness, the protocol integrates a self-validating photometric assay. Before freezing, the concentration and integrity of the stock must be confirmed.

Validation Step:

-

Prepare a 1:1,000 dilution of the stock solution (10 μL stock + 9,990 μL nuclease-free

). The theoretical concentration is now 10 μM. -

Measure the UV absorbance at 250 nm (

) against a water blank. -

Using the approximate molar extinction coefficient of inosine (

), calculate the expected absorbance: -

Interpretation: An

reading between 0.115 and 0.130 validates the 10 mM concentration. A significantly lower reading indicates weighing error or moisture-induced degradation of the source powder. If precise purity profiling is required, High-Performance Liquid Chromatography (HPLC) should be employed to rule out the presence of IMP or ITP[2].

References

Sources

HPLC protocol for separation of Inosine-5'-diphosphate from IMP and ITP

An in-depth understanding of intracellular nucleotide pools is critical in oncology, neurobiology, and metabolic drug development. Inosine nucleotides—Inosine-5'-monophosphate (IMP), Inosine-5'-diphosphate (IDP), and Inosine-5'-triphosphate (ITP)—serve as vital intermediates in purine biosynthesis and cellular signaling.

Separating these structurally identical, highly polar species poses a significant analytical challenge. Standard reversed-phase (RP) chromatography fails because the highly charged phosphate groups prevent retention on hydrophobic stationary phases. To solve this, Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is the gold-standard methodology[1].

This application note provides a field-proven, self-validating IP-RP-HPLC protocol designed for the baseline separation of IMP, IDP, and ITP, complete with mechanistic insights to ensure reproducible implementation.

Mechanistic Principle: The Causality of Ion-Pairing

The separation of IMP, IDP, and ITP relies entirely on exploiting their differing charge states rather than their identical purine base. At a mobile phase pH of 5.0, the phosphate groups of these nucleotides are ionized. Consequently, IMP carries a net charge of approximately -2, IDP -3, and ITP -4.

By introducing an ion-pairing reagent such as Tetrabutylammonium (TBA) into the mobile phase, the positively charged TBA cations bind dynamically to the negatively charged phosphate groups of the nucleotides[2]. The bulky, lipophilic butyl chains of the TBA-nucleotide complex then interact strongly with the C18 stationary phase.

The Elution Causality: The number of phosphate groups dictates the stoichiometry of TBA binding. ITP binds more TBA molecules than IDP, which binds more than IMP. Therefore, hydrophobicity increases with the phosphorylation state, resulting in a strict, predictable elution order: IMP

Fig 1: Inosine nucleotide phosphorylation cascade and corresponding physiological charge states.

Experimental Protocol

Reagents and Materials

-

Column: High-density C18 column compatible with 100% aqueous phases (e.g., Waters Atlantis T3, 5 µm, 250 × 4.6 mm)[1].

-

Ion-Pairing Agent: Tetrabutylammonium phosphate (TBAP) or Tetrabutylammonium hydrogen sulfate (TBAHS), HPLC grade[2].

-

Buffer: Ammonium phosphate (

) or Potassium dihydrogen phosphate ( -

Organic Modifier: Acetonitrile or Methanol (HPLC grade).

Sample Preparation Workflow

For intracellular nucleotide analysis, rapid quenching of metabolism and careful deproteinization are critical. Perchloric acid (PCA) is prioritized over Trichloroacetic acid (TCA) because its neutralized byproduct can be physically removed from the matrix[4].

Step-by-Step Extraction:

-

Quenching: Add 0.5 mL of ice-cold 0.5 M Perchloric acid (PCA) to the washed cell pellet (

cells) or tissue homogenate. Vortex vigorously for 30 seconds. -

Precipitation: Centrifuge the lysate at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

-

Neutralization: Transfer the supernatant to a new pre-chilled tube. Carefully titrate with cold 2 M Potassium Hydroxide (

) until the pH reaches 6.0 – 6.5. Expert Insight: The reaction forms Potassium Perchlorate ( -

Salt Removal: Incubate on ice for 15 minutes to maximize

precipitation, then centrifuge again at 14,000 × g for 10 minutes[4]. -

Filtration: Pass the neutralized supernatant through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial.

Fig 2: Step-by-step extraction and neutralization workflow for intracellular nucleotide analysis.

Chromatographic Conditions

-

Mobile Phase A: 60 mM

containing 5 mM TBAP, adjusted to pH 5.0[2]. -

Mobile Phase B: 80% Methanol / 20% Water containing 5 mM TBAP[2].

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 20 µL.

-

Detection: UV Absorbance at 254 nm.

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Phase |

| 0.0 | 95 | 5 | Column Equilibration |

| 5.0 | 95 | 5 | Isocratic Hold (Elutes IMP) |

| 15.0 | 70 | 30 | Linear Gradient (Elutes IDP) |

| 25.0 | 50 | 50 | Linear Gradient (Elutes ITP) |

| 30.0 | 50 | 50 | Isocratic Wash |

| 31.0 | 95 | 5 | Return to Initial |

| 45.0 | 95 | 5 | Re-equilibration |

Data Presentation & System Suitability

To ensure the method acts as a self-validating system, researchers must evaluate the chromatogram against strict system suitability criteria before running precious biological samples.

Table 2: Expected Retention Times and System Suitability Parameters

| Analyte | Approx. Retention Time (min) | Resolution ( | Tailing Factor ( | Theoretical Plates ( |

| IMP | 6.8 | N/A | ||

| IDP | 16.2 | |||

| ITP | 24.5 |

Expert Insights & Troubleshooting

-

Column Equilibration (The "TBA Lag"): Ion-pairing agents do not equilibrate instantly. TBA must fully saturate the C18 stationary phase to create a stable pseudo-ion-exchange surface. Do not inject samples until at least 30 column volumes of Mobile Phase A have passed through the system. Premature injection will result in severe retention time drift and peak tailing.

-

pH Sensitivity: The pH of Mobile Phase A (pH 5.0) is the most critical variable in this assay. A shift of even 0.2 pH units will alter the ionization state of the secondary phosphate hydroxyls, drastically shifting the retention time of ITP relative to IMP[1]. Always calibrate your pH meter immediately before buffer preparation.

-

System Cleaning: TBA is notoriously difficult to flush from HPLC systems. Dedicate a specific C18 column solely for ion-pairing methods. After the sequence is complete, flush the system with 50:50 Water:Methanol (without buffer or TBA) for at least 60 minutes to prevent salt precipitation in the pumps.

References

- Shirley, T. L., et al. "Purine Metabolism During Neuronal Differentiation: The Relevance of Purine Synthesis and Recycling.

- "C-terminal splicing of NTPDase2 provides distinctive catalytic properties, cellular distribution and enzyme regulation.

- Vikingsson, S., et al. "Monitoring of thiopurine metabolites - A high-performance liquid chromatography method for clinical use.

- "Metabolic adaptation of endothelial cells to substrate depriv

Sources

- 1. Purine Metabolism During Neuronal Differentiation: The Relevance of Purine Synthesis and Recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C-terminal splicing of NTPDase2 provides distinctive catalytic properties, cellular distribution and enzyme regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

Application Note: Spectrophotometric Assay for Inosine-5'-diphosphate (IDP) Detection at 248 nm

[1]

Introduction & Principle

Inosine-5'-diphosphate (IDP) is a critical purine nucleotide, functioning as a substrate for nucleoside diphosphate kinases (NDPK), a metabolic regulator, and recently identified as a "decoy" substrate in oncogenic signaling (e.g., NM23-H2 interactions).[1][2] While Adenine nucleotides (ATP/ADP) are routinely measured at 260 nm, Inosine nucleotides possess a distinct spectral signature due to the hypoxanthine base.[1]

The 248 nm Advantage

Unlike Adenine, which exhibits an absorption maximum (

This assay leverages the intrinsic UV absorption of the hypoxanthine chromophore at 248 nm for direct quantification. This wavelength provides maximal sensitivity for IDP and allows for spectral differentiation from Adenine-based contaminants through ratiometric analysis (

Core Mechanism

The assay relies on the Beer-Lambert Law :

Materials & Equipment

Reagents

-

Target Analyte: Inosine-5'-diphosphate (IDP), Sodium Salt (High Purity >95%).[1]

-

Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.0 (alternatively 50 mM Tris-HCl, pH 7.5).

-

Water: Nuclease-free, deionized water (

).[1]

Equipment

-

UV-Vis Spectrophotometer: Double-beam or diode array with <2 nm bandwidth.[1]

-

Cuvettes: UV-transparent Quartz cuvettes (10 mm pathlength).[1] Plastic disposable cuvettes are generally unsuitable for accurate quantification at 248 nm due to background absorption.

-

Micro-volume accessory (Optional): For precious samples (e.g., NanoDrop), though 1 cm pathlength quartz is the gold standard for

determination.[1]

Experimental Workflow (Diagram)

The following logic flow ensures data integrity, differentiating between pure sample quantification and complex mixture analysis.

Caption: Operational workflow for IDP spectrophotometric validation. Green nodes indicate procedural steps; red diamonds indicate critical quality control checkpoints.

Detailed Protocols

Protocol A: Direct Quantification & Purity Check

Use this protocol for determining the concentration of IDP stock solutions or purified fractions.

1. Baseline Correction (Blanking):

-

Fill a clean quartz cuvette with 50 mM Phosphate Buffer (pH 7.0).[1]

-

Place in the spectrophotometer and execute a "Blank" or "Zero" command at 248 nm (or across the 220–300 nm range).

-

Validation: Measure the buffer against itself as a sample.[1] Absorbance should be

.[1]

2. Sample Preparation:

-

Prepare a nominal stock solution of IDP (e.g., ~10 mM) in water.[1]

-

Dilute the stock into the Assay Buffer to achieve a target absorbance between 0.2 and 0.8 AU (typically 20–60

M).-

Example: Dilute 5

L of 10 mM stock into 995

-

3. Spectral Scanning (Qualitative QC):

-

Do not just measure at 248 nm. Perform a scan from 220 nm to 300 nm.

-

Criteria for Acceptance:

- : The peak must be centered at 248.5 nm ± 1 nm .[1]

-

Spectral Shape: The curve should be smooth with a minimum around 225 nm.

-

Purity Ratio (

): Calculate the ratio of absorbance at 250 nm to 260 nm.

4. Quantification (Quantitative):

-

Record the absorbance at 248 nm (

).[1] -

Calculate concentration using the derived formula:

(Note: 0.0122 is the

Protocol B: Kinetic Monitoring (Enzymatic Activity)

Use this protocol if IDP is the product of an enzymatic reaction (e.g., Deamination of ADP).

Context: Many deaminases convert Adenine (A) to Hypoxanthine (I).

-

Substrate (ADP):

, -

Product (IDP):

, -

Strategy: Monitor the increase in absorbance at 248 nm or the decrease at 265 nm.

1. Reaction Setup:

-

Thermostat spectrophotometer to reaction temperature (e.g., 25°C or 37°C).[1]

-

Set wavelength to 248 nm (for product formation) or 265 nm (for substrate depletion - often more sensitive due to larger

).[1]

2. Execution:

-

Add Buffer + Enzyme into the cuvette.[1] Blank the instrument.

-

Initiate reaction by adding Substrate (ADP).[1] Mix rapidly (pipette up/down).

-

Record

vs. Time.[1][5]

3. Rate Calculation:

-

Critical: You must determine the differential extinction coefficient (

) at 248 nm experimentally for maximum accuracy.[1]

Data Analysis & Reference Tables

Quantitative Parameters

| Parameter | Value | Unit | Notes |

| 248.5 | nm | Shifts to ~250 nm in alkaline pH | |

| 12,200 | M⁻¹cm⁻¹ | Primary constant for quantification | |

| ~7,400 | M⁻¹cm⁻¹ | Significantly lower than Adenine | |

| 1.65 ± 0.1 | - | Critical Purity Indicator | |

| Linear Range | 5 – 100 | Based on 1 cm pathlength |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Adenine contamination (ADP/ATP) | Check | |

| High Absorbance at 230 nm | Organic solvent / Salt / Protein | Dialyze sample or use blank correction.[1] |

| Unstable readings | Temperature fluctuations / Bubbles | Equilibrate cuvettes; check for micro-bubbles. |

| Low Yield Calculation | Incorrect | Ensure pH is 7.0. |

References

-

TriLink BioTechnologies. Inosine-5'-Triphosphate Spectral Data. (Accessed 2023).[1][6] Provides comparative spectral data for Inosine nucleotides. Link

-

Sigma-Aldrich (Merck). Inosine 5′-diphosphate sodium salt Product Information.[1] (Accessed 2023).[1][6] Link

-

Beaven, G. H., et al. "The Ultraviolet Absorption Spectra of the Purines and Pyrimidines." The Nucleic Acids, Vol 1, Academic Press, 1955.[1] (Foundational text for nucleotide extinction coefficients).

-

Kaushik, S., et al. "Inosine 5'-diphosphate, a Molecular Decoy Rescues Nucleoside Diphosphate Kinase From c-MYC G-Quadruplex Unfolding."[1] Biochimica et Biophysica Acta (BBA) - General Subjects, 2020.[1][2] (Application of IDP as a decoy substrate). Link

-

Dawson, R.M.C., et al. Data for Biochemical Research. 3rd Ed., Oxford University Press, 1986.[1] (Standard reference for

values: Adenosine

Sources

- 1. 5′-二磷酸肌苷 钠盐 ≥96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Inosine 5'-diphosphate, a molecular decoy rescues Nucleoside diphosphate kinase from c-MYC G-Quadruplex unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. rit.edu [rit.edu]

- 5. sydney.edu.au [sydney.edu.au]

- 6. DichroIDP: a method for analyses of intrinsically disordered proteins using circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Kinetic Quantification of IDP Formation via Regenerative Coupled Enzyme Assays

Abstract & Introduction

The quantification of Inosine Diphosphate (IDP) formation is a critical, albeit niche, requirement in enzymology. While Adenosine Triphosphate (ATP) and Guanosine Triphosphate (GTP) are the canonical energy currencies, Inosine Triphosphate (ITP) frequently serves as a non-canonical substrate for various ATPases, GTPases, and motor proteins. Investigating the hydrolysis of ITP to IDP (

Critical Distinction: This guide focuses on enzymes that cleave the

Why Coupled Assays?

Traditional endpoint assays (e.g., Malachite Green) measure inorganic phosphate (

-

Product Inhibition: Accumulation of IDP can inhibit the target enzyme.

-

Substrate Depletion: As ITP is consumed, the rate drops, obscuring steady-state kinetics.

-

Non-Linearity: Difficult to capture the initial rate (

) accurately.

The Regenerative Coupled Enzyme Assay (PK/LDH system) solves these problems by recycling IDP back to ITP, maintaining constant substrate concentrations and allowing continuous, real-time monitoring of reaction rates.

The Principle: The Regenerative Cycle

The method relies on two coupling enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) .[1][2][3]

-

Primary Reaction: The Target Enzyme hydrolyzes ITP to IDP and

. -

Regeneration (PK): Pyruvate Kinase transfers a phosphate from Phosphoenolpyruvate (PEP) to IDP, regenerating ITP and producing Pyruvate.

-

Note: Rabbit Muscle PK is promiscuous; while its specificity for ADP is highest, it accepts IDP with sufficient efficiency for coupled assays if added in excess.

-

-

Reporting (LDH): Lactate Dehydrogenase reduces Pyruvate to Lactate, simultaneously oxidizing NADH to NAD+ .[4]

The Signal: The oxidation of NADH results in a decrease in absorbance at 340 nm .[5] The rate of NADH consumption is stoichiometrically equivalent to the rate of IDP formation.

Pathway Visualization

Figure 1: The regenerative PK/LDH coupled assay cycle. Note the regeneration of ITP, ensuring steady-state conditions.

Critical Considerations (Expertise & Causality)

Pyruvate Kinase Specificity

PK prefers ADP (

-

Implication: You cannot use the standard "1:1" ratio of PK often found in ATP assay kits.

-

Solution: You must validate the coupling system by adding excess PK (typically 5–10x more than used for ATP assays) to ensure the conversion of IDP

ITP is not the rate-limiting step.

Magnesium (Mg²⁺) Balance

Both the Target Enzyme and PK require Mg²⁺.

-

ITP binds Mg²⁺ less tightly than ATP.

-

PEP also chelates Mg²⁺.

-

Protocol Requirement: Ensure free Mg²⁺ is available. A buffer containing 5–10 mM MgCl₂ is usually sufficient, but this must be optimized based on the total nucleotide concentration.

NADH Stability

NADH is unstable in acidic conditions and degrades upon light exposure.

-

Best Practice: Prepare NADH fresh or store in small aliquots at -80°C. Keep the assay buffer pH between 7.0 and 8.0.

Detailed Protocol

Reagents Preparation[1][4]

| Reagent | Stock Conc. | Storage | Notes |

| Reaction Buffer | 10x (e.g., 250 mM HEPES pH 7.5, 500 mM KCl) | 4°C | Avoid phosphate buffers (inhibits some enzymes). |

| MgCl₂ | 100 mM | RT | Essential cofactor. |

| PEP (Phosphoenolpyruvate) | 100 mM | -20°C | Substrate for PK.[6] |

| NADH | 10 mM | -80°C | Light sensitive. Prepare fresh if possible. |

| ITP | 100 mM | -20°C | The substrate. |

| PK/LDH Mix | 600-1000 U/mL (PK) | 4°C | Rabbit muscle source recommended (e.g., Sigma P0294). |

| Target Enzyme | Variable | -80°C | The enzyme of interest. |

Assay Setup (96-well Plate Format)

Total Volume: 100 µL per well. Pathlength: ~0.3 cm (standard flat bottom). Temperature: 25°C or 37°C (must be thermostated).

Workflow Diagram

Figure 2: Step-by-step workflow for the kinetic assay.

Pipetting Scheme (Per Well)

| Component | Volume (µL) | Final Conc. |

| Reaction Buffer (10x) | 10 | 1x (e.g., 25 mM HEPES) |

| MgCl₂ (100 mM) | 5 | 5 mM |

| PEP (100 mM) | 1 | 1 mM |

| NADH (10 mM) | 2 | 0.2 mM (Abs ~1.2) |

| PK/LDH Mix | 2-4 (Excess) | 10-20 U/mL PK |

| Water | to 90 µL | - |

| Target Enzyme | X | Variable |

| Incubate 5 min to remove contaminating IDP/ADP | ||

| ITP (Start) | Y | e.g., 1 mM |

Execution Steps

-

Blanking: Measure the absorbance of the mix before adding ITP. It should be stable.[4] If it decreases, your reagents are contaminated with ADP/IDP.

-

Initiation: Add ITP using a multi-channel pipette to start the reaction simultaneously.

-

Measurement: Immediately place in the plate reader. Shake for 5 seconds.

-

Reading: Monitor

every 10–20 seconds for 30–60 minutes.

Data Analysis & Validation

Rate Calculation

The rate of reaction (

- : Slope of the linear range.

-

: Extinction coefficient of NADH.[6]

-

For a standard 1 cm cuvette: 6220 M⁻¹cm⁻¹ .

-

For a 96-well plate (100 µL volume): Pathlength (

) is approx 0.3 cm . -

Self-Validation: It is best to generate an NADH standard curve in your specific plate to determine the "effective" pathlength/extinction coefficient (

).

-

System Validation (Trustworthiness)

Before trusting the

-

Enzyme Titration: Run the assay with a fixed concentration of Target Enzyme and ITP, but vary the PK/LDH concentration (0.5x, 1x, 2x, 5x).

-

Result: The rate should be identical across the higher concentrations. If the rate increases when you add more PK, your coupling system was limiting , and the data is invalid.

Troubleshooting

| Observation | Possible Cause | Solution |

| No change in Absorbance | PK specificity issue. | Increase PK concentration 10-fold; confirm PK activity with ADP first. |

| Rapid initial drop, then flat | Contaminating IDP in ITP stock. | Pre-incubate mix with PK/PEP before adding the Target Enzyme to "burn off" contaminants. |

| Rate decreases over time | NADH depletion or Enzyme death. | Check if Abs < 0.2 (NADH depleted). If not, enzyme may be unstable. |

| High Background Rate | Non-enzymatic hydrolysis. | Run a "No Enzyme" control and subtract this slope. |

References

-

Norby, J. G. (1971). Coupled enzyme assay for ATPase.[7] Acta Chemica Scandinavica, 25, 2717-2726.

-

Kiianitsa, K., et al. (2003). NADH-coupled microplate photometric assay for kinetic studies of ATP-hydrolyzing enzymes with low and high specific activities. Analytical Biochemistry, 321(2), 266-271.

-

Sigma-Aldrich. Pyruvate Kinase/Lactic Dehydrogenase enzymes from rabbit muscle (Product Information).

-

Ingerman, E. & Nunnari, J. (2005). A continuous, regenerative coupled GTPase assay for dynamin-related proteins. Methods in Enzymology, 404, 611-619. (Demonstrates the principle applied to non-ATP nucleotides).

Sources

- 1. lab.rockefeller.edu [lab.rockefeller.edu]

- 2. Pyruvate Kinase/Lactic Dehydrogenase enzymes from rabbit muscle For the Determination of ADP, buffered aqueous glycerol solution | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. med.upenn.edu [med.upenn.edu]

- 7. scispace.com [scispace.com]

Application Note: Preparative In Vitro Synthesis of Inosine-5'-Triphosphate (ITP)

Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Executive Summary

Inosine-5'-triphosphate (ITP) is a non-canonical purine nucleotide essential for synthesizing modified RNAs, studying RNA capping mechanisms[1], and investigating nucleotide pool sanitization and alarmone signaling pathways. Because high-purity ITP is prone to hydrolysis and often prohibitively expensive for large-scale structural studies, in vitro enzymatic synthesis from Inosine-5'-diphosphate (IDP) provides a scalable, cost-effective, and highly pure alternative. This guide outlines a self-validating, preparative-scale protocol for synthesizing ITP using Pyruvate Kinase.

Mechanistic Rationale & Enzyme Selection (The "Why")

The conversion of IDP to ITP requires a phosphate donor and a transphosphorylating enzyme. While multiple kinase pathways exist, selecting the correct enzyme is the most critical variable for downstream success.

-

Nucleoside Diphosphate Kinase (NDPK): NDPK catalyzes the transfer of a gamma-phosphoryl group from ATP to IDP[2]. While kinetically efficient, this route produces ADP and residual ATP. Separating ITP from ATP and ADP is chromatographically arduous because all three are purine nucleotides with nearly identical charge densities and molecular weights.

-

Pyruvate Kinase (PK): PK catalyzes the transfer of a phosphate group from phosphoenolpyruvate (PEP) to IDP, yielding ITP and pyruvate[3]. This is the preferred route for preparative synthesis[4]. The high free energy of PEP hydrolysis heavily drives the reaction equilibrium toward ITP. More importantly, the small molecular size and distinct charge profiles of PEP and pyruvate allow for effortless downstream purification of the bulky ITP molecule via anion-exchange chromatography.

Fig 1. Pyruvate Kinase-mediated transphosphorylation of IDP to ITP using PEP as the donor.

Quantitative Comparison of Enzymatic Routes

| Parameter | Pyruvate Kinase (PK) Route | Nucleoside Diphosphate Kinase (NDPK) Route |

| Phosphate Donor | Phosphoenolpyruvate (PEP) | Adenosine-5'-triphosphate (ATP) |

| Primary Byproduct | Pyruvate | Adenosine-5'-diphosphate (ADP) |

| Reaction Equilibrium | Highly favorable (Irreversible in practice) | Near equilibrium (Requires massive ATP excess) |

| Downstream Purification | Simple: Size/charge difference is massive | Complex: ATP/ADP/ITP have similar profiles |

| Cost Efficiency | High (PEP is inexpensive) | Low (Requires stoichiometric ATP) |

Experimental Protocol: Preparative Synthesis of ITP

Self-Validating System Design: This protocol utilizes a 1.5x molar excess of PEP to force the complete consumption of IDP. By utilizing an in-process analytical quench step (EDTA), the scientist can verify complete substrate conversion prior to committing to the time-intensive purification phase.

Fig 2. Step-by-step experimental workflow for the in vitro synthesis and purification of ITP.

Step 1: Reaction Assembly

Assemble the following reaction in a sterile 50 mL conical tube.

-

Buffer: 50 mM Tris-HCl (pH 7.6). (Causality: Maintains optimal pH for PK activity while preventing the spontaneous acid-catalyzed hydrolysis of the nucleotide polyphosphate tail).

-

Co-factors: 10 mM MgCl₂ and 50 mM KCl. (Causality: Mg²⁺ is strictly required to coordinate the phosphate groups of IDP and PEP, shielding their negative charges to facilitate nucleophilic attack. K⁺ acts as an essential monovalent allosteric activator for Pyruvate Kinase).

-

Substrates: 10 mM IDP (Sodium salt) and 15 mM PEP (Potassium salt).

-

Enzyme: 10 Units/mL of Pyruvate Kinase (e.g., from rabbit muscle).

Step 2: Enzymatic Incubation & In-Process QC

-